molecular formula C9H7Br2FO3 B6292990 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid CAS No. 2404734-06-9

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid

Cat. No.: B6292990
CAS No.: 2404734-06-9
M. Wt: 341.96 g/mol
InChI Key: NGSBGMZXGPIWJJ-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₉H₆Br₂FO₃. Its structure features a carboxylic acid group at position 1, ethoxy (-OCH₂CH₃) at position 3, fluorine at position 2, and bromine atoms at positions 4 and 4.

Properties

IUPAC Name

4,6-dibromo-3-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSBGMZXGPIWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid typically involves the bromination of 3-ethoxy-2-fluorobenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form strong interactions with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-dibromo-3-ethoxy-2-fluorobenzoic acid with analogous halogenated benzoic acids and esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Electronic Effects

  • 4-Fluorobenzoic Acid (C₇H₅FO₂): Contains a single fluorine substituent at position 3. Lacks bromine and ethoxy groups, resulting in lower molecular weight (140.11 g/mol) and higher solubility in polar solvents. Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.5) compared to non-halogenated benzoic acids .
  • 3-Chloro-4-hydroxybenzoic Acid (C₇H₅ClO₃):

    • Features chlorine at position 3 and a hydroxyl (-OH) group at position 4.
    • Hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions.
    • Chlorine’s electronegativity moderately increases acidity (pKa ~3.1) .
  • Ethyl 2-amino-5-fluorobenzoate (C₉H₁₀FNO₂): An ester derivative with fluorine at position 5 and an amino (-NH₂) group at position 2. Amino group introduces basicity and nucleophilic reactivity, while the ester moiety reduces water solubility compared to carboxylic acids .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Functional Groups Notable Properties
This compound 367.95 Br (4,6), F (2) -COOH, -OCH₂CH₃ High steric hindrance, low solubility
4-Fluorobenzoic acid 140.11 F (4) -COOH High acidity, moderate solubility
3-Chloro-4-hydroxybenzoic acid 172.57 Cl (3) -COOH, -OH Hydrogen-bonding, pH-sensitive
Ethyl 2-amino-5-fluorobenzoate 197.18 F (5) -COOCH₂CH₃, -NH₂ Lipophilic, reactive amino group

Commercial and Research Status

  • This compound is listed as discontinued, suggesting challenges in synthesis, stability, or market demand .
  • Compounds like 4-fluorobenzoic acid and 3-chloro-4-hydroxybenzoic acid remain widely available, reflecting their established roles in organic synthesis and drug development .

Biological Activity

4,6-Dibromo-3-ethoxy-2-fluorobenzoic acid (DBEFA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

DBEFA is characterized by the following molecular formula: C9H8Br2FO3C_9H_8Br_2FO_3. Its structure features two bromine atoms and one fluorine atom on a benzoic acid backbone with an ethoxy substituent, which contributes to its unique reactivity and biological properties.

The biological activity of DBEFA is primarily attributed to its ability to interact with various molecular targets. The presence of bromine and fluorine enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition: DBEFA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Protein Modification: The compound may alter protein function through covalent modification, impacting signaling pathways.

Antimicrobial Activity

Research indicates that DBEFA exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic enzymes.

Table 1: Antimicrobial Activity of DBEFA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

DBEFA has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: In Vitro Analysis

In a study involving human cancer cell lines, DBEFA demonstrated:

  • IC50 Values:
    • MCF-7 (breast cancer): 15 µM
    • HeLa (cervical cancer): 10 µM
    • A549 (lung cancer): 20 µM

These results indicate that DBEFA has a moderate level of cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism and potential clinical applications.

Similar Compounds

To understand the uniqueness of DBEFA, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
4,6-Dibromo-3-methoxy-2-fluorobenzoic acidMethoxy group instead of ethoxyModerate antibacterial activity
4-Bromo-3-ethoxy-2-fluorobenzoic acidLacks one bromine atomLower anticancer efficacy

DBEFA stands out due to the synergistic effects of both bromine and fluorine substituents combined with the ethoxy group, enhancing its biological activity compared to other derivatives.

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